

Para-nitrophenyl Linoleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Para-nitrophenyllinoleate*

Cat. No.: B15601192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-nitrophenyl linoleate (pNPL) is a synthetic ester formed from the condensation of linoleic acid and p-nitrophenol. It serves as a valuable chromogenic substrate in various biochemical assays, particularly for the determination of lipase and esterase activity. The enzymatic hydrolysis of pNPL releases the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically, providing a convenient and continuous measure of enzyme kinetics. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of para-nitrophenyl linoleate, with a focus on experimental protocols and its potential relevance in biological systems.

Chemical Structure and Properties

Para-nitrophenyl linoleate consists of a linoleic acid moiety esterified to a p-nitrophenol group. Linoleic acid is an 18-carbon unsaturated fatty acid with two cis double bonds. The presence of the p-nitrophenyl group provides the chromogenic property essential for its use as a substrate in colorimetric assays.

Chemical Structure:

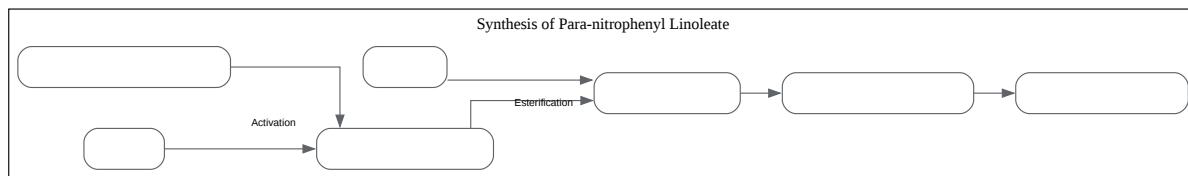
- IUPAC Name: (9Z,12Z)-Octadeca-9,12-dienoic acid 4-nitrophenyl ester[1]

- CAS Number: 6562-50-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₂₄H₃₅NO₄[\[1\]](#)[\[3\]](#)
- Molecular Weight: 401.54 g/mol [\[1\]](#)[\[3\]](#)

The chemical structure can be visualized as the linoleoyl chain attached to the phenolic oxygen of p-nitrophenol.

Physicochemical Properties:

A summary of the key physicochemical properties of para-nitrophenyl linoleate is presented in the table below.


Property	Value	Reference
Physical State	Solid	[1] [3]
Purity	>99%	[1] [3]
Storage	Freezer	[1]

Synthesis of Para-nitrophenyl Linoleate

The synthesis of para-nitrophenyl linoleate typically involves the esterification of linoleic acid with p-nitrophenol. While specific detailed protocols for pNPL are not readily available in the literature, the general principles of Fischer-Speier esterification or the use of activating agents can be applied.

A plausible synthetic route involves the activation of the carboxylic acid group of linoleic acid, followed by reaction with p-nitrophenol. A study on the kinetics of the esterification of oleic and linoleic acids provides insights into the reaction conditions. The esterification of free fatty acids is often carried out using a large excess of the alcohol in the presence of an acid catalyst, with the removal of water to drive the reaction to completion. For instance, the esterification of linoleic acid with methanol has been studied, showing rapid initial conversion[\[4\]](#)[\[5\]](#). The synthesis of other p-nitrophenyl esters, such as p-nitrophenyl caffeate, has been achieved through a combination of standard organic synthesis procedures and enzymatic deacetylation[\[6\]](#)[\[7\]](#).

A general workflow for the synthesis can be conceptualized as follows:

[Click to download full resolution via product page](#)

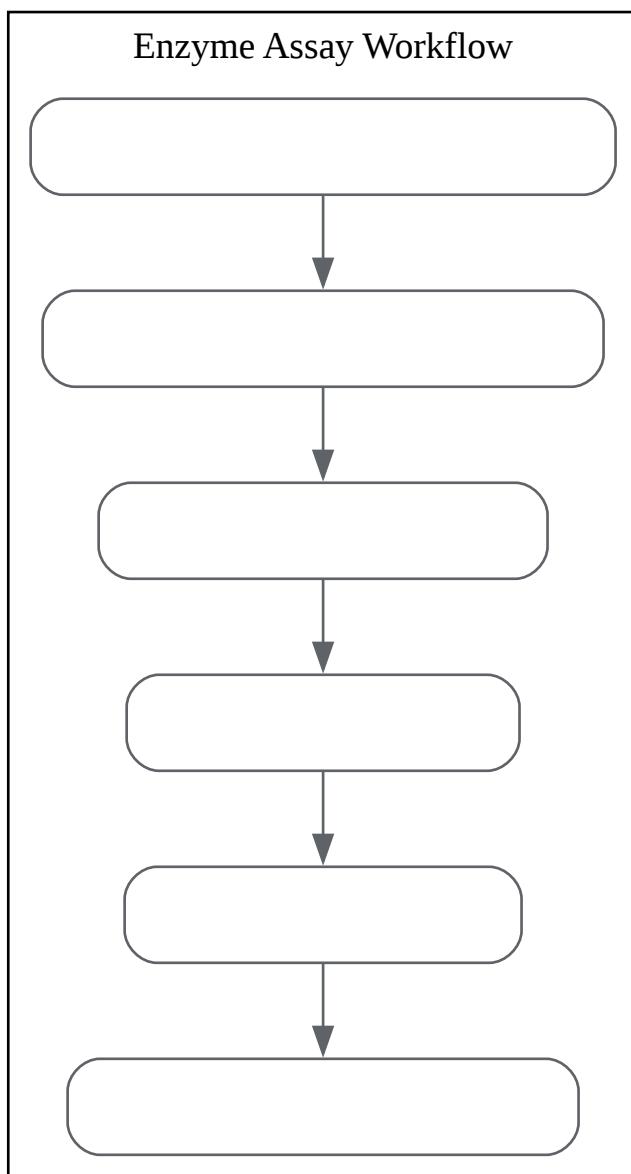
A generalized workflow for the synthesis of para-nitrophenyl linoleate.

Experimental Protocols: Enzyme Assays

Para-nitrophenyl linoleate is primarily used as a substrate for determining the activity of lipases and esterases. The underlying principle is the enzymatic hydrolysis of the ester bond, leading to the release of p-nitrophenol. In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 410 nm^{[8][9][10]}.

General Spectrophotometric Assay Protocol for Lipase/Esterase Activity:

- Reagent Preparation:
 - Substrate Stock Solution: Prepare a stock solution of para-nitrophenyl linoleate in a suitable organic solvent such as isopropanol or dimethyl sulfoxide (DMSO) due to its poor water solubility^[8].
 - Assay Buffer: A common buffer is Tris-HCl or phosphate buffer, with the pH adjusted to the optimal range for the enzyme of interest (typically between 7.0 and 9.0)^[8].
 - Enzyme Solution: Prepare a solution of the lipase or esterase of interest in the assay buffer. The concentration should be adjusted to ensure a linear reaction rate over the desired time course.


- Assay Procedure:

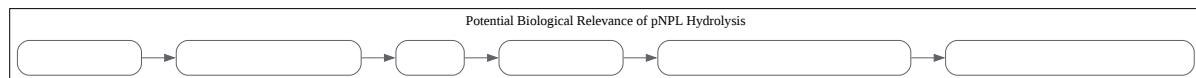
- Prepare a reaction mixture containing the assay buffer and the pNPL substrate solution. An emulsifying agent like Triton X-100 or gum arabic may be necessary to ensure a homogenous substrate emulsion, especially for long-chain fatty acid esters[11][12].
- Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration[11].
- Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.
- Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer or a microplate reader[8][11].
- A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.

- Data Analysis:

- Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
- Use the molar extinction coefficient of p-nitrophenol at the specific pH of the assay to convert the rate of change in absorbance to the rate of product formation (in moles per unit time).
- One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 μ mol of p-nitrophenol per minute under the specified assay conditions[8].

The following diagram illustrates the workflow of a typical enzyme assay using para-nitrophenyl linoleate.

[Click to download full resolution via product page](#)


Workflow for a typical lipase/esterase assay using pNPL.

Biological Relevance and Signaling Pathways

Direct involvement of para-nitrophenyl linoleate in specific cell signaling pathways has not been extensively documented. Its primary role in research is as an analytical tool. However, the hydrolysis product, linoleic acid, is an essential omega-6 fatty acid with significant biological roles. Conjugated linoleic acids (CLAs), isomers of linoleic acid, are known to possess anti-inflammatory properties and can modulate various signaling pathways[13].

For instance, certain CLA isomers have been shown to influence the nuclear factor-kappa B (NF- κ B) and peroxisome proliferator-activated receptor-gamma (PPAR γ) signaling pathways, both of which are critical in inflammation and metabolism[13]. While this does not directly implicate pNPL in cell signaling, it highlights the potential for its hydrolysis product to have biological effects that could be considered in experimental design and data interpretation.

The logical relationship between pNPL hydrolysis and its potential downstream biological effects is depicted below.

[Click to download full resolution via product page](#)

Potential downstream effects of para-nitrophenyl linoleate hydrolysis.

Conclusion

Para-nitrophenyl linoleate is a crucial tool for researchers in biochemistry, enzymology, and drug development. Its well-defined chemical properties and its utility as a chromogenic substrate for lipases and esterases make it an indispensable reagent for kinetic studies and high-throughput screening. While its direct biological activity is not a primary area of investigation, understanding the potential downstream effects of its hydrolysis product, linoleic acid, is important for the comprehensive interpretation of experimental results. This technical guide provides a foundational understanding of para-nitrophenyl linoleate, from its basic chemistry to its practical applications in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. larodan.com [larodan.com]
- 2. p-nitrophenyl linoleate, CasNo.6562-50-1 Jinxin Shengda Air Freight Forwarding (Huizhou City) Co., LTD China (Mainland) [jinxingshengda.lookchem.com]
- 3. Para-nitrophenyl Oleate | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-nitrophenyl caffeate and its use in assays of caffeoyl esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Para-nitrophenyl Linoleate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601192#para-nitrophenyllinoleate-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com